molecular formula C20H19NO3 B2440039 6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-3-ethyl-1,3-benzoxazol-2(3H)-one CAS No. 1358309-82-6

6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-3-ethyl-1,3-benzoxazol-2(3H)-one

Cat. No.: B2440039
CAS No.: 1358309-82-6
M. Wt: 321.376
InChI Key: AHIKNNWGGOLWJR-UHFFFAOYSA-N
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Description

The compound “6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-3-ethyl-1,3-benzoxazol-2(3H)-one” is an organic compound. It is a part of the benzoxazole family, which is often used in the pharmaceutical industry .


Molecular Structure Analysis

The molecular formula of this compound is C23H27N3O6S . It has a molecular weight of 473.55 . The structure includes a benzoxazole ring, a piperazine ring, and an ethoxybenzoyl group .


Physical and Chemical Properties Analysis

The compound has a logP value of 2.5013 and a logD value of 2.5009 . These values indicate the compound’s lipophilicity, which can influence its absorption and distribution in the body .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research involving piperazine derivatives, such as the synthesis of new 1,2,4-triazole derivatives, has demonstrated their potential antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel derivatives and screened them for antimicrobial activities, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2007). This suggests that compounds with similar structural elements, including the one , could potentially be explored for antimicrobial properties.

Chemically Removable Derivatization Reagent for Liquid Chromatography

In analytical chemistry, specifically liquid chromatography, piperazine derivatives have been utilized as derivatization agents. Wu et al. (1997) developed a new sulfonate reagent for analytical derivatization, improving sensitivity and detection limits in the analysis of analytes (Wu et al., 1997). This indicates that the compound of interest could have applications in enhancing analytical methodologies through derivatization.

Antiproliferative Activity

Compounds containing piperazine and benzoxazole structures have been evaluated for their antiproliferative activity against human cancer cell lines. Mallesha et al. (2012) synthesized derivatives that showed good activity on several cell lines, suggesting the potential use of similar compounds in cancer research and therapy (Mallesha et al., 2012).

Crystal Structure Analysis

The determination of crystal structures of compounds containing piperazine units has been instrumental in understanding their chemical behavior and interactions. Faizi et al. (2016) reported the crystal structure of a related compound, highlighting the significance of structural analysis in the development of new chemical entities (Faizi et al., 2016).

Antioxidant and Cytotoxic Agents

Research has also focused on synthesizing sulfonylpiperazine derivatives with antioxidant and cytotoxic properties. Patel et al. (2019) investigated chrysin-based sulfonylpiperazines for their free radical scavenging potential and cytotoxic efficacies, indicating the broad therapeutic potential of such compounds (Patel et al., 2019).

Properties

IUPAC Name

methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-13-8-9-15(14(2)10-13)12-24-19-11-18(20(22)23-3)21-17-7-5-4-6-16(17)19/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIKNNWGGOLWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)COC2=CC(=NC3=CC=CC=C32)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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